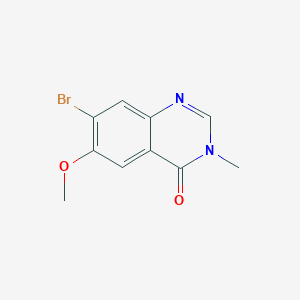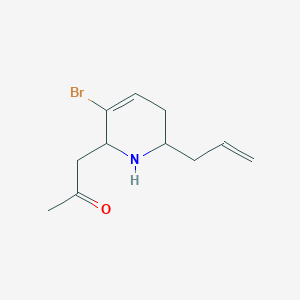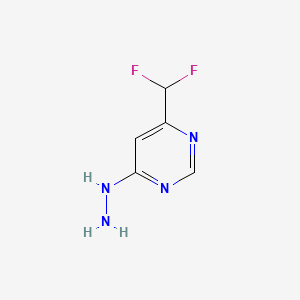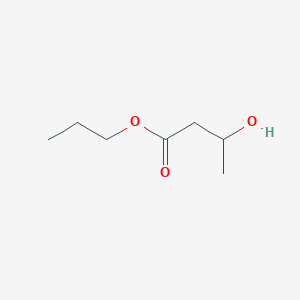
Propyl butanoate, 3-hydroxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl butanoate, 3-hydroxy, is an organic compound with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.1843 g/mol . It is an ester, which is a class of compounds commonly found in nature and used in various industrial applications . Esters are known for their pleasant aromas and are often used in flavorings and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl butanoate, 3-hydroxy, can be synthesized through the esterification of butanoic acid with propanol in the presence of an acid catalyst . The reaction typically involves heating the reactants to facilitate the formation of the ester bond. The general reaction is as follows:
Butanoic acid+Propanol→Propyl butanoate, 3-hydroxy+Water
Industrial Production Methods
In industrial settings, the production of esters like this compound, often involves continuous processes where the reactants are fed into a reactor and the products are continuously removed . This method increases efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions
Propyl butanoate, 3-hydroxy, undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into butanoic acid and propanol in the presence of an acid or base.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Butanoic acid and propanol.
Reduction: Propanol and butanol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Propyl butanoate, 3-hydroxy, has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Used in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of propyl butanoate, 3-hydroxy, involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanoic acid and propanol, which can then participate in further biochemical reactions . The ester bond is susceptible to nucleophilic attack, leading to the formation of intermediate products that can further react under specific conditions .
Comparison with Similar Compounds
Similar Compounds
Ethyl butanoate: Similar ester with ethyl group instead of propyl.
Methyl butanoate: Similar ester with methyl group instead of propyl.
Butyl butanoate: Similar ester with butyl group instead of propyl.
Uniqueness
Propyl butanoate, 3-hydroxy, is unique due to its specific structure and the presence of a hydroxyl group, which can influence its reactivity and interactions with other molecules . This makes it distinct from other esters that lack the hydroxyl group and may have different physical and chemical properties .
Properties
CAS No. |
116310-04-4 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
propyl 3-hydroxybutanoate |
InChI |
InChI=1S/C7H14O3/c1-3-4-10-7(9)5-6(2)8/h6,8H,3-5H2,1-2H3 |
InChI Key |
DYIMQAHDHMHISM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B13918905.png)
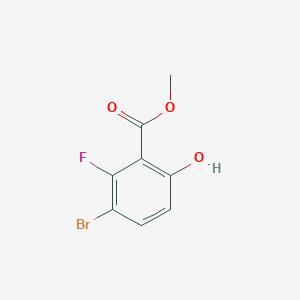
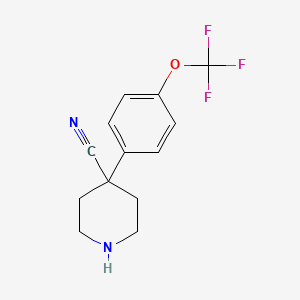
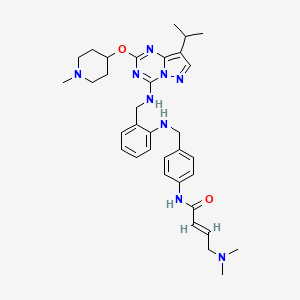
![3-Bromo-5,6-difluorobenzo[b]thiophene](/img/structure/B13918911.png)
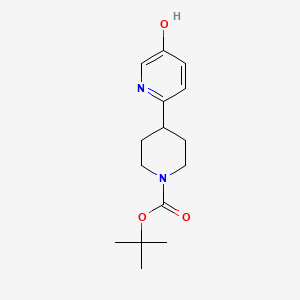

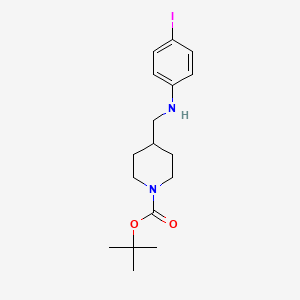
![4-Chloro-2-(methylthio)-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B13918948.png)
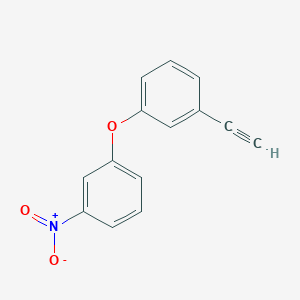
![disodium [5-(4-Amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methyl dihydrogen phosphate](/img/structure/B13918957.png)
